

# In-Depth Technical Guide: Anticancer Agent 164 (CML-IN-1)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Anticancer agent 164, also identified as CML-IN-1, is a potent synthetic small molecule that has demonstrated significant anticancer properties in preclinical studies. Its chemical designation is 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and the experimental methodologies used to characterize its activity.

## **Chemical Structure and Properties**

**Anticancer agent 164** is a derivative of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea.

- IUPAC Name: 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea
- Synonyms: CML-IN-1, Compound 7[1], Compound 4[2]
- CAS Number: 2235393-30-1
- Molecular Formula: C21H23F3N8O2S2



Molecular Weight: 540.59 g/mol

Structure:

## **Mechanism of Action**

**Anticancer agent 164** exhibits a dual mechanism of action, targeting distinct signaling pathways in different cancer cell types.

- In Chronic Myeloid Leukemia (CML), it primarily acts by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation in many cancers, and its inhibition by **Anticancer agent 164** leads to the induction of apoptosis in CML cells.[2]
- In Colorectal Cancer (CRC), the agent has been shown to suppress the MEK/ERK signaling pathway. This pathway is a key regulator of cell proliferation, and its inhibition leads to cell cycle arrest and a reduction in tumor cell growth.[2]

#### **Quantitative Data**

The in vitro efficacy of **Anticancer agent 164** has been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of Anticancer Agent 164 (as CML-IN-1, Compound 7) in CML

| Cell Line | Assay Type                | Endpoint | Value (μM) | Reference |
|-----------|---------------------------|----------|------------|-----------|
| K562      | Cellular<br>Proliferation | IC50     | 0.038      | [1]       |

Table 2: In Vitro Efficacy of **Anticancer Agent 164** (as CML-IN-1, Compound 4) in Colorectal Cancer



| Cell Line | Assay Type            | Incubation<br>Time | Endpoint | Value (µM)  | Reference |
|-----------|-----------------------|--------------------|----------|-------------|-----------|
| HCT116    | Cell<br>Proliferation | 48 hours           | IC50     | 8.04 ± 0.94 | [2]       |
| HCT116    | Cell<br>Proliferation | 72 hours           | IC50     | 5.52 ± 0.42 | [2]       |

### **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the characterization of **Anticancer agent 164**.

#### **Cell Culture**

- K562 (Human Chronic Myeloid Leukemia) Cells:
  - Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS),
     100 U/mL penicillin, and 100 µg/mL streptomycin.
  - Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- HCT116 (Human Colorectal Carcinoma) Cells:
  - Growth Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  - Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

#### **Cell Proliferation Assay (MTT Assay)**

- Cells (K562 or HCT116) were seeded in 96-well plates at a density of 5 x 10<sup>3</sup> cells/well.
- After 24 hours of incubation, cells were treated with various concentrations of Anticancer agent 164 or vehicle control (DMSO).



- Following the specified incubation period (48 or 72 hours), 20  $\mu$ L of MTT solution (5 mg/mL in PBS) was added to each well.
- The plates were incubated for an additional 4 hours at 37°C.
- The medium was then removed, and 150  $\mu L$  of DMSO was added to each well to dissolve the formazan crystals.
- The absorbance was measured at 490 nm using a microplate reader.
- The IC<sub>50</sub> value was calculated as the concentration of the compound that inhibited cell growth by 50%.

#### **Apoptosis Assay (Annexin V-FITC/PI Staining)**

- K562 cells were seeded in 6-well plates and treated with Anticancer agent 164 at the desired concentrations for 48 hours.
- Cells were harvested, washed twice with cold PBS, and resuspended in 1X binding buffer.
- 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) were added to the cell suspension.
- The cells were incubated for 15 minutes at room temperature in the dark.
- Apoptosis was analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

#### **Western Blot Analysis**

- Cells were treated with Anticancer agent 164 for the indicated times and concentrations.
- Cells were lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
- Protein concentration was determined using a BCA protein assay kit.
- Equal amounts of protein (20-40  $\mu g$ ) were separated by SDS-PAGE and transferred to a PVDF membrane.



- The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
- The membrane was incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against:
  - Phospho-PI3K
  - Total PI3K
  - Phospho-Akt (Ser473)
  - Total Akt
  - Phospho-MEK
  - Total MEK
  - Phospho-ERK
  - Total ERK
  - GAPDH (as a loading control)
- The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

### Cell Migration and Invasion Assays (for HCT116 cells)

- · Wound Healing Assay:
  - HCT116 cells were grown to confluence in 6-well plates.
  - A sterile pipette tip was used to create a scratch (wound) in the cell monolayer.
  - The cells were washed with PBS to remove debris and then incubated with a medium containing different concentrations of Anticancer agent 164.



- Images of the wound were captured at 0 and 24 hours.
- The rate of wound closure was measured to assess cell migration.
- Transwell Invasion Assay:
  - The upper chambers of Transwell inserts (8 μm pore size) were coated with Matrigel.
  - HCT116 cells, pre-treated with Anticancer agent 164, were seeded in the upper chamber in a serum-free medium.
  - The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.
  - After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.
  - The invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

# Signaling Pathway and Experimental Workflow Diagrams Signaling Pathways













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]



To cite this document: BenchChem. [In-Depth Technical Guide: Anticancer Agent 164 (CML-IN-1)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12394085#chemical-structure-of-anticancer-agent-164]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com